molecular formula C23H36N4S2 B4200637 N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA

N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA

Cat. No.: B4200637
M. Wt: 432.7 g/mol
InChI Key: PXYDENYCZJMSAB-UHFFFAOYSA-N
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Description

N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea typically involves the reaction of benzylamine, cyclohexylamine, and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Benzylamine reacts with carbon disulfide to form benzyl isothiocyanate.

    Step 2: Cyclohexylamine is then added to the reaction mixture, leading to the formation of N-benzyl-N’-cyclohexylthiourea.

    Step 3: The final step involves the reaction of N-benzyl-N’-cyclohexylthiourea with 2-aminoethylamine to yield N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-cyclohexylthiourea
  • N-cyclohexyl-N’-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea

Uniqueness

N-benzyl-N’-cyclohexyl-N-(2-{[(cyclohexylamino)carbonothioyl]amino}ethyl)thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-[2-(cyclohexylcarbamothioylamino)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4S2/c28-22(25-20-12-6-2-7-13-20)24-16-17-27(18-19-10-4-1-5-11-19)23(29)26-21-14-8-3-9-15-21/h1,4-5,10-11,20-21H,2-3,6-9,12-18H2,(H,26,29)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYDENYCZJMSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCN(CC2=CC=CC=C2)C(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA
Reactant of Route 2
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N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA
Reactant of Route 3
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N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA
Reactant of Route 4
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N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N-BENZYL-N'-CYCLOHEXYL-N-(2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}ETHYL)THIOUREA

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